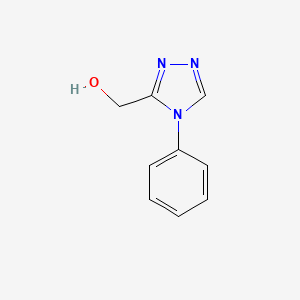

(4-phenyl-4H-1,2,4-triazol-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-phenyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-6-9-11-10-7-12(9)8-4-2-1-3-5-8/h1-5,7,13H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJZNBPGFPPTJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NN=C2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138624-62-1 | |

| Record name | (4-phenyl-4H-1,2,4-triazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Phenyl 4h 1,2,4 Triazol 3 Yl Methanol and Its Analogs

Classic Synthetic Approaches to 1,2,4-Triazole-3-methanol Derivatives

The foundational methods for constructing the 1,2,4-triazole (B32235) ring, particularly those bearing a hydroxymethyl group, rely on well-established cyclization and functionalization reactions.

Cyclization Reactions from Hydrazides and Thiosemicarbazides

The synthesis of the 1,2,4-triazole core is frequently accomplished through the cyclization of open-chain precursors, most notably those derived from hydrazides and thiosemicarbazides. These methods are valued for their reliability and the accessibility of starting materials.

One of the most common pathways begins with the reaction of a carboxylic acid hydrazide with an isothiocyanate. This reaction forms an N,N'-disubstituted thiosemicarbazide (B42300) intermediate. Subsequent intramolecular cyclization, typically induced by heating in an alkaline medium such as aqueous sodium hydroxide (B78521) or potassium hydroxide, leads to the formation of a 1,2,4-triazole-3-thione. ptfarm.plnih.govnih.govdergipark.org.tr The choice of hydrazide and isothiocyanate dictates the substituents at positions 3 and 4 of the resulting triazole ring. For instance, reacting a hydrazide with phenyl isothiocyanate is a standard method to introduce a phenyl group at the N-4 position of the triazole. mdpi.com

Another classical approach is the Pellizzari reaction, which involves the condensation of a carboxylic acid amide with an acyl hydrazide to yield a 3,5-disubstituted 1,2,4-triazole. researchgate.net Similarly, the Einhorn–Brunner reaction provides a route to 1,2,4-triazoles through the condensation of hydrazines with diacylamines in the presence of a weak acid. researchgate.net These methods offer alternative pathways to the triazole core, expanding the range of accessible substitution patterns.

The unsubstituted 1,2,4-triazole ring can also be formed from thiosemicarbazide itself by acylation with formic acid, followed by cyclization of the intermediate to form a triazole-thiol, which can then be oxidized to the parent 1,2,4-triazole. wikipedia.org

| Reaction Name/Type | Key Reactants | Typical Conditions | Initial Product | Reference |

|---|---|---|---|---|

| From Thiosemicarbazides | Carboxylic acid hydrazide + Isothiocyanate | 1. Formation of thiosemicarbazide intermediate. 2. Alkaline-mediated cyclization (e.g., NaOH, reflux). | 1,2,4-Triazole-3-thione | ptfarm.plnih.govdergipark.org.tr |

| Pellizzari Reaction | Carboxylic acid amide + Acyl hydrazide | Heating | 3,5-Disubstituted-1,2,4-triazole | researchgate.net |

| Einhorn-Brunner Reaction | Hydrazine (or substituted hydrazine) + Diacylamine | Weak acid | Substituted 1,2,4-triazole | researchgate.net |

Post-Cyclization Functionalization and Derivatization Strategies

Once the 1,2,4-triazole ring is formed, subsequent chemical modifications are often necessary to install the desired functional groups, such as the hydroxymethyl moiety, or to build more complex molecular architectures. These post-cyclization strategies are crucial for creating a diverse library of triazole derivatives.

A frequent strategy involves the functionalization of 1,2,4-triazole-3-thiones, which are common products of the thiosemicarbazide cyclization route. zsmu.edu.ua The thiol group is a versatile handle for further reactions. S-alkylation, for example, can be readily achieved by reacting the triazole-thione with alkyl halides in a basic medium. mdpi.com This allows for the introduction of various side chains at the C-3 position. For instance, reaction with chloroacetic acid yields a carboxymethylthio substituent, which can be further converted into an acid hydrazide and then into Schiff bases or other derivatives. nih.gov

The nitrogen atoms of the triazole ring can also be functionalized. N-alkylation provides another avenue for introducing diversity into the molecule. nih.gov Furthermore, if the triazole core contains other reactive groups, such as an amino group, these can be used for subsequent transformations. Condensation of an amino-triazole with an aldehyde or ketone forms a Schiff base, which can then undergo addition reactions to introduce new substituents. chemmethod.comchemmethod.com

For the synthesis of 1,2,4-triazole-3-methanol derivatives specifically, a key post-cyclization step is the reduction of a C-3 carbonyl-containing group. If the triazole is synthesized with a carboxylic acid or ester group at the C-3 position, this group can be reduced to the primary alcohol of the hydroxymethyl substituent using standard reducing agents.

| Functionalization Type | Starting Moiety | Reagents/Conditions | Resulting Moiety | Reference |

|---|---|---|---|---|

| S-Alkylation | Thione/Thiol | Alkyl halide, base | Thioether | mdpi.com |

| N-Alkylation | Ring Nitrogen (N-H) | Alkyl halide, base | N-Alkyl substituent | nih.gov |

| Schiff Base Formation | Amino group | Aldehyde or ketone, acid catalyst | Imine (Schiff base) | chemmethod.comchemmethod.com |

| Reduction | Carboxylic acid or Ester | Reducing agent (e.g., NaBH4, LiAlH4) | Hydroxymethyl group | vulcanchem.com |

Targeted Synthesis of (4-phenyl-4H-1,2,4-triazol-3-yl)methanol

The specific synthesis of this compound involves a logical sequence of forming the correctly substituted triazole core followed by the introduction of the hydroxymethyl group. uni.lu

Formation of the 1,2,4-Triazole Core

To construct the 4-phenyl-4H-1,2,4-triazole core, the synthetic design must incorporate a phenyl group at the N-4 position. A highly effective method starts with the reaction of a suitable carboxylic acid hydrazide with phenyl isothiocyanate. This reaction produces a 1-acyl-4-phenylthiosemicarbazide intermediate. Subsequent base-catalyzed cyclodehydration of this intermediate directly yields the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. mdpi.com

For example, starting with glycolic acid hydrazide and phenyl isothiocyanate would lead to an intermediate that, upon cyclization, could form 5-(hydroxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. The thiol group would then need to be removed, for instance, by oxidative desulfurization, to arrive at the desired core structure.

Alternatively, a precursor such as 4-phenyl-4H-1,2,4-triazole-3-carboxylic acid can be synthesized. This can be achieved through various multi-step sequences, often culminating in the cyclization of a functionalized hydrazide or amidrazone derivative where the phenyl group is already in place.

Introduction and Modification of the Hydroxymethyl Substituent

The most direct method for introducing the hydroxymethyl group at the C-3 position is through the reduction of a precursor containing a carboxylic acid or an ester group at that same position. vulcanchem.com This is a classic functional group transformation in organic synthesis.

Once a precursor like methyl 4-phenyl-4H-1,2,4-triazole-3-carboxylate or ethyl 4-phenyl-4H-1,2,4-triazole-3-carboxylate is obtained, it can be treated with a suitable reducing agent. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), often in an appropriate solvent like tetrahydrofuran (B95107) (THF) or ethanol (B145695), are commonly used for this type of ester-to-alcohol reduction. The reaction effectively converts the C-3 ester into the desired C-3 hydroxymethyl group, completing the synthesis of this compound.

Green Chemistry Approaches and Reaction Optimization

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2,4-triazoles, to improve efficiency and reduce environmental impact. nih.gov These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating these reactions. researchgate.net The cyclization of thiosemicarbazides to form 1,2,4-triazoles, which can take several hours under conventional heating, can often be completed in minutes with significantly improved yields under microwave irradiation. nih.gov This technique not only saves time and energy but can also lead to cleaner reactions with fewer byproducts.

The choice of solvent is another key aspect of green synthesis. Efforts are made to replace hazardous solvents with more environmentally benign alternatives such as water, ethanol, or even solvent-free (neat) conditions. rsc.org Ultrasound-assisted synthesis is another non-conventional energy source that can promote reactions and improve yields, fitting within the green chemistry framework. nih.gov

Reaction optimization is crucial for maximizing the efficiency of any synthetic route. This involves systematically adjusting parameters such as temperature, reaction time, solvent, and the molar ratios of reactants and catalysts to find the conditions that provide the highest yield and purity of the desired product. researchgate.netbroadinstitute.org For triazole synthesis, this could involve screening different bases for the cyclization step or optimizing the catalyst loading in coupling reactions. rsc.org

| Technique | Description | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Using microwave energy to heat the reaction mixture. | Drastically reduced reaction times, increased yields, fewer side products. | researchgate.netnih.govbroadinstitute.org |

| Ultrasound-Assisted Synthesis | Using ultrasonic waves to induce cavitation and accelerate the reaction. | Improved yields, shorter reaction times, enhanced mass transfer. | nih.gov |

| Use of Green Solvents | Employing environmentally friendly solvents like water or ethanol. | Reduced toxicity and environmental impact. | rsc.org |

| Solvent-Free Reactions | Conducting reactions without a solvent (neat conditions). | Eliminates solvent waste, simplifies workup, high atom economy. | rsc.org |

Solvent System Optimization

The choice of solvent is a critical parameter in the synthesis of 1,2,4-triazoles, influencing reaction rates, yields, and sometimes the reaction pathway itself. Research has moved from conventional volatile organic compounds to more sustainable alternatives.

In some modern synthetic approaches, the solvent can also act as a reactant. For instance, in certain photochemical syntheses of 1,2,4-triazole derivatives, acetonitrile (B52724) has been employed as both the solvent and a dipolarophile, directly participating in the cycloaddition reaction to form the triazole ring. rsc.org Similarly, dimethylformamide (DMF) has been utilized not just as a solvent but also as a source for a carbon atom in the formation of the triazole backbone in specific iodine-mediated oxidative cyclizations. isres.org

Optimization studies for specific catalytic systems have identified optimal solvents for maximizing yield and selectivity. For the silica-supported copper(I)-catalyzed one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles, an investigation into various solvents revealed ethanol to be the superior choice. organic-chemistry.org In other cases, solvent mixtures have been adopted to enhance substrate compatibility; for example, a combination of acetonitrile and ethanol has been used to broaden the range of applicable substrates in certain reactions. frontiersin.org More environmentally friendly approaches have explored the use of deep eutectic solvents, such as those based on choline (B1196258) chloride and urea (B33335), as a tunable medium for triazole synthesis. researchgate.net

| Solvent System | Reaction Type | Role/Observation | Reference |

|---|---|---|---|

| Acetonitrile | Photochemical cycloaddition | Acts as both solvent and dipolarophile reactant. | rsc.org |

| Dimethylformamide (DMF) | Iodine-mediated oxidative cyclization | Serves as both solvent and a carbon source for the triazole ring. | isres.org |

| Ethanol | Silica-supported Cu(I)-catalyzed cycloaddition | Identified as the optimal solvent in optimization studies. | organic-chemistry.org |

| Acetonitrile/Ethanol Mixture | General triazole synthesis | Used to broaden the range of reaction substrates. | frontiersin.org |

| Deep Eutectic Solvents (e.g., Choline chloride/urea) | Coumarinyl 1,2,4-triazole synthesis | Green and tunable alternative to volatile organic solvents. | researchgate.net |

Catalyst Development in Triazole Synthesis

Catalysis is at the heart of modern 1,2,4-triazole synthesis, enabling high efficiency, control over regioselectivity, and milder reaction conditions. Developments range from transition-metal catalysts to metal-free and bio-inspired systems.

A significant challenge in the synthesis of substituted 1,2,4-triazoles is controlling the regioselectivity. Catalyst-controlled methodologies have provided a powerful solution. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, the choice of metal catalyst dictates the resulting isomer. isres.orgfrontiersin.org Silver(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, while copper(II) catalysis directs the reaction to produce 1,5-disubstituted 1,2,4-triazoles. isres.orgfrontiersin.orgnih.gov

Copper catalysts are widely used due to their affordability and effectiveness. Various copper-based systems, from simple salts like Cu(OAc)₂ to heterogeneous catalysts like nano-Cu⁰/Fe₃O₄, have been developed for different triazole syntheses, often using oxygen or air as a green oxidant. isres.orgnih.gov

In a move towards more sustainable chemistry, metal-free synthetic routes have also been established. These methods may employ reagents like iodine as the catalyst or proceed without any external catalyst under specific conditions, such as using aryl diazonium salts and leveraging the inherent reactivity of the substrates. isres.orgfrontiersin.org More recently, bio-inspired catalysis has emerged as a novel approach. An amine oxidase-inspired system using an o-quinone catalyst with a Lewis acid co-catalyst (FeCl₃) has been reported for the regioselective synthesis of 1,2,4-triazoles, producing only water and ammonia (B1221849) as by-products. rsc.org

| Catalyst System | Reaction Type | Key Outcome / Yield | Reference |

|---|---|---|---|

| Ag(I) | [3+2] cycloaddition of isocyanides and diazonium salts | Regioselective formation of 1,3-disubstituted 1,2,4-triazoles (up to 88% yield). | frontiersin.org |

| Cu(II) | [3+2] cycloaddition of isocyanides and diazonium salts | Regioselective formation of 1,5-disubstituted 1,2,4-triazoles (up to 79% yield). | frontiersin.orgnih.gov |

| nano-Cu⁰/Fe₃O₄ | One-pot tandem synthesis | High efficiency (up to 96% yield) and catalyst recyclability. | nih.gov |

| Iodine (I₂) | Oxidative C-H functionalization | Metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. | organic-chemistry.org |

| 1,10-phenanthroline-5,6-dione (phd) / FeCl₃ | Amine oxidase-inspired coupling | Atom-economical and environmentally benign regioselective synthesis. | rsc.org |

Stereoselective Synthesis and Chiral Resolution for Related Analogs

For triazole analogs that possess chirality, controlling the stereochemistry is crucial. This is achieved either through stereoselective synthesis, which creates a specific stereoisomer, or through chiral resolution, which separates a mixture of stereoisomers.

The catalytic asymmetric synthesis of atropisomeric N-aryl 1,2,4-triazoles, which exhibit axial chirality, has been accomplished using chiral phosphoric acid catalysts. nih.gov This method facilitates a cyclodehydration reaction that can yield the desired triazole products with high enantiomeric ratios, which can often be further enhanced to greater than 99:1 through recrystallization. nih.gov Additionally, new chiral bis-1,2,4-triazolium salts have been developed to serve as precursors for rhodium(I) biscarbene complexes, which act as promising ligands in transition metal-catalyzed asymmetric synthesis. rsc.org

Chiral resolution via high-performance liquid chromatography (HPLC) is a prevalent technique for separating enantiomers of chiral triazole compounds. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective. windows.net Columns with phases such as amylose (B160209) tris(3,5-dimethylphenylcarbamate) have been successfully used to resolve novel chiral triazole enantiomers. nih.gov The separation is highly dependent on the mobile phase composition, with different alcohol modifiers (e.g., methanol (B129727), ethanol, isopropanol) significantly influencing retention and resolution. nih.govresearchgate.net Interestingly, the elution order of enantiomers can sometimes be reversed by changing the mobile phase modifier or the specific type of polysaccharide-based CSP, highlighting the nuanced interactions between the analyte and the stationary phase. nih.govmdpi.com

| Method | Target / Analyte | Key Reagent / Stationary Phase | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Catalysis | Atropisomeric N-aryl 1,2,4-triazoles | Chiral phosphoric acid catalyst | Achieved up to 91:9 enantiomeric ratio before recrystallization. | nih.gov |

| Chiral HPLC Resolution | Novel chiral triazole compounds | Amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) CSP | Successful separation of enantiomers. | nih.gov |

| Chiral HPLC Resolution | Various triazole fungicides | Cellulose and Amylose-based CSPs | Effective separation; elution order can be dependent on CSP and modifier. | mdpi.com |

| Asymmetric Catalysis | General hydrogenation | Chiral rhodium(I) biscarbene complexes | Demonstrated enantioselectivities up to 61% ee. | rsc.org |

Chemical Reactivity and Transformation Studies of 4 Phenyl 4h 1,2,4 Triazol 3 Yl Methanol Derivatives

Reactions Involving the Hydroxymethyl Group

The alcohol functionality is a key site for derivatization, allowing for the introduction of various new chemical moieties through reactions common to primary alcohols.

The hydroxymethyl group of (4-phenyl-4H-1,2,4-triazol-3-yl)methanol can readily undergo esterification. This classic transformation is typically achieved by reacting the alcohol with carboxylic acids, acyl chlorides, or acid anhydrides under appropriate catalytic conditions. For instance, esterification can be a step in the synthesis of more complex triazole derivatives. zsmu.edu.ua While specific studies detailing the esterification of this compound are not extensively documented in the provided literature, the general reactivity of alcohols suggests that these reactions would proceed as expected. The synthesis of related triazole esters, such as (4-methoxyphenyl)(1H-1,2,4-triazol-1-yl)methyl benzoate, has been reported, demonstrating the feasibility of forming ester linkages with triazole-containing molecules. iiste.org

Etherification represents another important modification pathway. Standard methods like the Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, could be employed to synthesize ether derivatives. These reactions would expand the structural diversity of compounds derived from the parent alcohol.

The primary alcohol of this compound can be oxidized to form the corresponding aldehyde, (4-phenyl-4H-1,2,4-triazol-3-yl)carbaldehyde. Further oxidation under more vigorous conditions would yield the carboxylic acid, 4-phenyl-4H-1,2,4-triazole-3-carboxylic acid. The oxidation of semicarbazide (B1199961) precursors can also lead to the formation of 1,2,4-triazole (B32235) ring systems. osi.lv

Conversely, the reduction of the corresponding ester derivatives of the triazole can lead to the formation of the hydroxymethyl group. The reduction of 1,2,3-triazole diesters has been shown to be regioselective, with agents like sodium borohydride (B1222165) (NaBH₄) preferentially reducing one ester group over another. semanticscholar.org This suggests that similar selective reductions could be applied to di-functionalized 1,2,4-triazole derivatives. Thio derivatives of 1,2,4-triazoles are also significant in medicinal chemistry, with various synthetic pathways explored for their creation. mdpi.com

Reactivity of the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is an aromatic heterocycle with distinct electronic properties that influence its reactivity. chemicalbook.com

The 1,2,4-triazole ring is composed of two carbon atoms and three nitrogen atoms, all of which are sp² hybridized, contributing to a 6π electron aromatic system. chemicalbook.com The nitrogen atoms, being more electronegative, create an electron-deficient (π-deficient) character at the carbon atoms (C3 and C5). chemicalbook.com This makes the carbon atoms susceptible to nucleophilic substitution under mild conditions. chemicalbook.com

Conversely, the nitrogen atoms possess high electron density, making them the primary sites for electrophilic substitution. chemicalbook.com In the parent 1H-1,2,4-triazole, alkylation can occur at the N1 or N4 positions depending on the reaction conditions. chemicalbook.com For this compound, the N4 position is already occupied by a phenyl group. Therefore, any electrophilic attack, such as alkylation, would be directed to the N1 or N2 positions. The nitrogen atoms of the triazole ring are highly nucleophilic and can participate in SN2 reactions. youtube.com

Prototropic tautomerism is a fundamental characteristic of the 1,2,4-triazole ring system. researchgate.net The unsubstituted 1,2,4-triazole ring exists as a dynamic equilibrium between 1H- and 4H-tautomers, which can be difficult to separate due to their rapid interconversion. chemicalbook.com This tautomerism is crucial as it affects the molecule's chemical reactivity and its interactions with biological targets. researchgate.net

In the case of this compound, the presence of the phenyl substituent at the N4 position prevents the typical 1H/4H tautomerism. However, in related analogs, such as 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, a different form of tautomerism, the thione-thiol equilibrium, becomes highly significant. researchgate.netmdpi.com This equilibrium plays a critical role in the derivatization of these compounds, particularly in S-alkylation reactions.

Derivatization at Heteroatom Sites (e.g., S-alkylation for thione analogs)

The thione analogs of 1,2,4-triazoles, specifically 1,2,4-triazole-3-thiones, are valuable synthetic intermediates due to the reactivity of the sulfur atom. researchgate.netzsmu.edu.uanuph.edu.ua These compounds are typically synthesized through the alkaline cyclization of substituted thiosemicarbazides. zsmu.edu.uaresearchgate.net

The thione group exists in tautomeric equilibrium with its thiol form. This equilibrium allows for facile alkylation at the sulfur atom (S-alkylation), which is a common and regioselective reaction for this class of compounds. researchgate.nettandfonline.com The reaction of 1,2,4-triazole-3-thiols with various alkylating agents, such as alkyl halides, benzyl (B1604629) chlorides, or α-halo ketones, typically yields S-substituted derivatives exclusively. researchgate.netuzhnu.edu.ua This regioselectivity occurs because the sulfur atom of the thione group is a primary nucleophilic site. tandfonline.com

The synthesis of S-alkylated derivatives often involves reacting the triazole-3-thione with an alkylating agent in the presence of a base. researchgate.net These S-alkylated products serve as precursors for a wide range of other derivatives with diverse chemical properties. nuph.edu.ua

Below is a table summarizing representative S-alkylation reactions of 4-phenyl-1,2,4-triazole-3-thione analogs found in the literature.

| Starting Material | Alkylating Agent | Product | Reference |

| 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | 2-Bromo-1-phenylethanone | 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one | researchgate.net |

| 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | 2-Bromo-1-phenylethanone | 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetophenone | researchgate.net |

| Acyl thiosemicarbazide (B42300) derivative | Ethyl bromoacetate | 3-S-alkylated-1,2,4-triazole-quinolone | tandfonline.com |

| 3-Aryl-4-amino-1H-1,2,4-triazole-5(4H)-thione | 1-Chloro-2,4-dinitrobenzene | S-(2,4-dinitrophenyl) substituted 1,2,4-triazole derivative | researchgate.net |

Mannich Reaction Pathways and Product Characterization

The Mannich reaction is a prominent three-component organic reaction that involves the aminoalkylation of an acidic proton located on a substrate. This reaction typically utilizes formaldehyde (B43269) and a primary or secondary amine to introduce an aminomethyl group, forming a product known as a Mannich base. nih.gov In the context of 1,2,4-triazole chemistry, the Mannich reaction serves as a versatile and efficient method for synthesizing novel N-Mannich bases, which are of significant interest in medicinal chemistry. nih.gov The reaction enhances the hydrophilic properties of the parent molecule and can modify its biological profile. nih.govplantarchives.org

The general pathway for the synthesis of Mannich bases from 1,2,4-triazole derivatives involves a one-step condensation reaction. The triazole, containing an active hydrogen atom on one of its nitrogen atoms, is treated with formaldehyde and a selected primary or secondary amine in a suitable solvent, such as ethanol (B145695). nih.gov This process leads to the formation of a characteristic methylene (B1212753) linker between the triazole ring nitrogen and the nitrogen of the amine.

While specific studies detailing the Mannich reaction on this compound are not extensively documented in the provided research, the reactivity of analogous 1,2,4-triazole scaffolds provides a clear precedent for this transformation. For instance, studies on various 1,2,4-triazole-3-thione and 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives demonstrate their successful participation in Mannich reactions with a range of amines. nih.govnih.govdergipark.org.tr In these reactions, the N-H proton of the triazole ring or the amino substituent acts as the requisite acidic proton.

The characterization of the resulting Mannich bases relies heavily on spectroscopic techniques to confirm the successful incorporation of the aminomethyl moiety. FT-IR, ¹H NMR, and ¹³C NMR spectroscopy are indispensable for structural elucidation. nih.govdergipark.org.tr

Key Spectroscopic Features for Characterization:

¹H NMR Spectroscopy: The most definitive evidence for the formation of a Mannich base is the appearance of a characteristic singlet in the ¹H NMR spectrum corresponding to the protons of the methylene bridge (-N-CH₂-N-). This signal is typically observed in the range of δ 5.00 ppm. nih.gov

¹³C NMR Spectroscopy: Complementing the proton NMR data, the ¹³C NMR spectrum shows a distinct signal for the methylene linker carbon, which characteristically appears at approximately δ 70.00 ppm. nih.gov

FT-IR Spectroscopy: Infrared spectra can confirm the presence of various functional groups within the molecule, including the C=N and C=C bonds of the triazole and aromatic rings. semanticscholar.org

The table below summarizes the characteristic NMR data for representative Mannich bases derived from 1,2,4-triazole scaffolds, illustrating the key signals used for product confirmation.

Table 1: Spectroscopic Characterization Data for Representative 1,2,4-Triazole Mannich Bases

| Triazole Precursor Type | Amine Reagent | Key ¹H NMR Signal (-CH₂-) | Key ¹³C NMR Signal (-CH₂-) | Reference |

|---|---|---|---|---|

| Dimethylpyridine-1,2,4-triazole Hybrid | Phenylpiperazine Derivatives | ~ δ 5.00 ppm | ~ δ 70.00 ppm | nih.gov |

| 4-Amino-3-methyl-s-triazole-5-thione Schiff Base | Primary/Secondary Amines | Not specified | Not specified | nih.gov |

Research on related structures shows that various primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines like morpholine (B109124) and methyl piperazine (B1678402), can be successfully employed in the Mannich reaction with triazole derivatives. nih.govnih.gov The reaction of Schiff bases derived from 4-amino-1,2,4-triazoles with formaldehyde and amines also yields the corresponding Mannich bases, demonstrating a versatile synthetic route. nih.gov

The table below details examples of Mannich reaction products synthesized from different 1,2,4-triazole precursors.

Table 2: Examples of Mannich Reaction Products from 1,2,4-Triazole Scaffolds

| Triazole Precursor | Amine | Product Structure | Key Findings | Reference |

|---|---|---|---|---|

| Dimethylpyridine-1,2,4-triazole-3-thione | Phenylpiperazine | N-Mannich base with a methylene linker between triazole N-2 and piperazine N. | Formation confirmed by distinctive ¹H and ¹³C NMR signals for the methylene bridge. | nih.gov |

| 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Schiff Base | Morpholine | Mannich base derivative formed from the Schiff base. | Synthesis and characterization of new Mannich base derivatives were successful. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (4-phenyl-4H-1,2,4-triazol-3-yl)methanol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.

Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within the molecule. The spectrum of this compound is expected to display distinct signals corresponding to the protons of the phenyl ring, the triazole ring, the methylene (B1212753) group, and the hydroxyl group.

Phenyl Protons (Ar-H): The five protons on the phenyl group typically appear as a complex multiplet in the aromatic region, generally between δ 7.3 and 7.7 ppm. rsc.org

Triazole Proton (Tri-H): The single proton attached to the C5 carbon of the 1,2,4-triazole (B32235) ring is expected to resonate as a sharp singlet further downfield, often in the range of δ 8.3–8.8 ppm, due to the electron-withdrawing nature of the adjacent nitrogen atoms. researchgate.net

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the hydroxyl function and the triazole ring would likely appear as a singlet around δ 4.5–4.8 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet whose chemical shift can vary depending on the solvent, concentration, and temperature. It can often be identified by its disappearance upon deuteration (D₂O exchange).

Table 1: Typical ¹H NMR Spectral Data for this compound

| Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl (Ar-H) | 7.3 - 7.7 | Multiplet |

| Triazole (C5-H) | 8.3 - 8.8 | Singlet |

| Methylene (-CH₂) | 4.5 - 4.8 | Singlet |

| Hydroxyl (-OH) | Variable | Broad Singlet |

Note: Data are inferred from spectral information for closely related 1,2,4-triazole derivatives. rsc.orgresearchgate.net

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Triazole Carbons (Tri-C): The two carbon atoms within the triazole ring (C3 and C5) are expected to appear at distinct chemical shifts, typically in the range of δ 145–158 ppm. researchgate.net The C3 carbon, substituted with the hydroxymethyl group, would have a different chemical environment than the C5 carbon.

Phenyl Carbons (Ar-C): The carbons of the phenyl ring typically resonate between δ 120 and 140 ppm. researchgate.net The ipso-carbon (the one attached to the triazole nitrogen) will have a distinct shift compared to the ortho, meta, and para carbons.

Methylene Carbon (-CH₂-): The carbon of the methylene group is expected in the aliphatic region, typically around δ 55–60 ppm. urfu.ru

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Typical Chemical Shift (δ, ppm) |

| Triazole (C3 & C5) | 145 - 158 |

| Phenyl (Ar-C) | 120 - 140 |

| Methylene (-CH₂) | 55 - 60 |

Note: Data are inferred from spectral information for closely related 1,2,4-triazole derivatives. researchgate.neturfu.ru

While less common, ¹⁵N NMR could provide further structural insight by identifying the chemical environments of the three distinct nitrogen atoms within the triazole ring.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, such as those within the phenyl ring, helping to delineate the ortho, meta, and para positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the methylene proton signal to the methylene carbon signal and the triazole proton signal to the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations. It would show correlations between the methylene protons and the C3 carbon of the triazole ring, confirming the attachment of the hydroxymethyl group. It would also show correlations between the phenyl protons and the triazole carbons, confirming the N-phenyl linkage. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Key characteristic absorption bands for this compound include:

A broad band in the region of 3200–3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. researchgate.net

Aliphatic C-H stretching from the methylene group is observed just below 3000 cm⁻¹.

C=N and N-N stretching vibrations characteristic of the triazole ring are found in the 1450–1650 cm⁻¹ region. researchgate.netresearchgate.net

C=C stretching vibrations from the aromatic phenyl ring appear around 1450–1600 cm⁻¹. researchgate.net

A strong C-O stretching band for the primary alcohol is expected around 1050 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3400 (Broad) |

| Phenyl (Ar-H) | C-H Stretch | > 3000 |

| Methylene (-CH₂) | C-H Stretch | < 3000 |

| Triazole Ring | C=N Stretch | 1500 - 1650 |

| Phenyl Ring | C=C Stretch | 1450 - 1600 |

| Primary Alcohol | C-O Stretch | ~1050 |

Note: Data are inferred from spectral information for closely related 1,2,4-triazole derivatives. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information based on the fragmentation pattern of the molecule. The molecular formula of this compound is C₉H₉N₃O, with a monoisotopic mass of approximately 175.07 Da. uni.lu

In an MS experiment, the compound would be expected to show a prominent molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺) at m/z 176.08. uni.lu

The fragmentation of 1,2,4-triazole derivatives often involves characteristic losses. researchgate.netzsmu.edu.ua Potential fragmentation pathways for this compound could include:

Loss of a water molecule ([M-H₂O]⁺) from the hydroxymethyl group.

Loss of the entire hydroxymethyl group (•CH₂OH).

Cleavage of the phenyl group.

Rupture of the triazole ring, leading to characteristic nitrogen-containing fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Formula | Predicted m/z |

| [M]⁺ | C₉H₉N₃O | 175.07 |

| [M+H]⁺ | C₉H₁₀N₃O⁺ | 176.08 |

| [M+Na]⁺ | C₉H₉N₃ONa⁺ | 198.06 |

| [M+H-H₂O]⁺ | C₉H₈N₃⁺ | 158.07 |

Source: Data predicted for this compound. uni.lu

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique yields data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its three-dimensional conformation.

For this compound, a crystallographic study would determine:

Crystal System and Space Group: The classification of the crystal's symmetry (e.g., monoclinic, orthorhombic) and the specific space group (e.g., P2₁/c). mdpi.com

Unit Cell Dimensions: The precise dimensions of the unit cell (a, b, c, α, β, γ).

Molecular Conformation: The planarity of the triazole ring and the dihedral angle between the triazole and phenyl rings. In related structures, these rings are often twisted relative to one another. mdpi.comnih.gov

Intermolecular Interactions: Crucially, this method would map out the hydrogen bonding network in the solid state. The hydroxyl group is expected to act as both a hydrogen bond donor and acceptor, likely forming strong intermolecular O-H···N hydrogen bonds with the nitrogen atoms of adjacent triazole rings, leading to the formation of supramolecular chains or sheets. researchgate.net π-π stacking interactions between the aromatic phenyl and triazole rings of neighboring molecules might also be observed. nih.gov

While a specific crystal structure for the title compound is not detailed in the provided search results, analysis of related 1,2,4-triazole structures shows that the triazole ring is typically planar, and its orientation relative to substituents is a key structural feature. mdpi.comnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in the characterization of newly synthesized chemical compounds. aurigaresearch.com It provides quantitative information about the elemental composition of a substance, which is crucial for verifying its empirical and molecular formula. This analytical method is particularly important in synthetic chemistry to confirm that the synthesized product has the expected atomic composition and is free from significant impurities. nih.govresearchgate.net

In the structural elucidation of this compound, elemental analysis serves as a primary method to confirm its composition. The analysis typically involves the combustion of a small, precise amount of the compound, followed by the quantification of the resulting combustion gases, such as carbon dioxide, water, and nitrogen gas. From these measurements, the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample are determined.

The experimentally determined percentages ("Found") are then compared against the theoretically calculated percentages ("Calcd.") derived from the compound's molecular formula, C₉H₉N₃O. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's proposed structure and purity. nih.gov

While specific experimental data for this compound is not detailed in the reviewed literature, the theoretical elemental composition has been calculated based on its molecular formula. These calculated values are the benchmark against which any future experimental results would be compared.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Calculated Percentage (%) |

| Carbon | C | 12.01 | 108.09 | 61.70% |

| Hydrogen | H | 1.008 | 9.072 | 5.18% |

| Nitrogen | N | 14.01 | 42.03 | 23.99% |

| Oxygen | O | 16.00 | 16.00 | 9.13% |

Note: The data in this table is calculated based on the molecular formula C₉H₉N₃O and has not been experimentally verified in the cited literature.

In practice, for related 1,2,4-triazole derivatives, researchers consistently report elemental analysis data as a key part of their characterization. dergipark.org.trurfu.ru For instance, in the synthesis of new 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, elemental analysis was used to confirm the structures of all synthesized compounds. researchgate.netdergipark.org.tr The reported "found" values for C, H, and N in those studies corresponded closely to the calculated theoretical percentages, thereby validating the synthetic outcome. dergipark.org.tr This standard practice underscores the importance of elemental analysis in the structural verification of novel heterocyclic compounds.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a principal tool for investigating the electronic structure of molecules. Calculations for 1,2,4-triazole (B32235) derivatives are commonly performed using the B3LYP functional with a basis set such as 6-311G(d,p) or 6-31G+(d,p) to achieve a balance between computational cost and accuracy. researchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule, corresponding to a minimum on the potential energy surface. For (4-phenyl-4H-1,2,4-triazol-3-yl)methanol, this analysis reveals key structural parameters.

A critical conformational feature of 4-phenyl-1,2,4-triazole derivatives is the dihedral angle between the phenyl ring and the triazole ring. Due to steric hindrance, these two rings are not coplanar. In related structures, such as 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, the dihedral angle between the 4-phenyl ring and the triazole plane is significant, reported to be as high as 83.36°. nih.gov For the title compound, a similar non-planar orientation is expected, which influences its electronic properties and crystal packing. The methanol (B129727) group attached to the C3 position of the triazole ring also possesses rotational freedom, and its preferred conformation would be determined by minimizing steric interactions and maximizing potential intramolecular hydrogen bonding.

The optimized geometric parameters, such as bond lengths and angles within the triazole ring, are consistent with experimental data from X-ray diffraction studies of similar compounds. researchgate.net For instance, the C=N and N-N bond lengths in the triazole ring of a related derivative were found to be in good agreement with crystallographic data. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a 4-Phenyl-1,2,4-Triazole Core (Data from analogous structures)

| Parameter | Typical Bond Length (Å) | Parameter | Typical Bond Angle (°) |

|---|---|---|---|

| N1-N2 | 1.37 - 1.38 | N2-N1-C5 | 108 - 110 |

| N2-C3 | 1.28 - 1.30 | N1-N2-C3 | 110 - 112 |

| C3-N4 | 1.40 - 1.42 | N2-C3-N4 | 105 - 107 |

| N4-C5 | 1.28 - 1.30 | C3-N4-C5 | 104 - 106 |

| C5-N1 | 1.41 - 1.43 | N4-C5-N1 | 110 - 112 |

Note: Data is generalized from DFT calculations on similar 1,2,4-triazole structures. epstem.net

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For 4-phenyl-1,2,4-triazole derivatives, the HOMO is typically localized over the electron-rich phenyl ring, while the LUMO is often distributed across the electron-deficient triazole ring. This separation of orbitals facilitates intramolecular charge transfer (ICT). The introduction of the methanol group at the C3 position would likely influence the energy and localization of the LUMO.

In a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, DFT calculations yielded HOMO-LUMO energy gaps ranging from 4.618 eV to 5.637 eV, indicating significant stability. nih.gov

Table 2: Representative FMO Energies and Energy Gap for a 1,2,4-Triazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.144 |

| ELUMO | -2.526 |

| Energy Gap (ΔE) | 4.618 |

Note: Values are for the analogous compound 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propanamide, calculated at the M06/6-311G(d,p) level. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent intermediate potentials.

For this compound, the MEP map is expected to show the most negative potential (red regions) concentrated around the nitrogen atoms of the triazole ring (specifically N1 and N2) and the oxygen atom of the methanol group. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the most positive potential (blue regions) would be located on the hydrogen atom of the hydroxyl group and the hydrogen atoms of the phenyl ring, indicating these are the primary sites for nucleophilic attack and hydrogen bond donation. researchgate.net

Theoretical vibrational frequency analysis, typically performed at the same level of theory as geometry optimization (e.g., B3LYP/6-311G), provides a calculated infrared spectrum. These theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and limitations of the basis set, allowing for a direct comparison with experimental Fourier-Transform Infrared (FT-IR) spectra. esisresearch.org This correlation helps in the definitive assignment of vibrational modes.

For the title compound, key vibrational modes can be predicted. The O-H stretching vibration of the methanol group is expected to appear as a broad band, typically in the 3200-3600 cm⁻¹ region. Aromatic C-H stretching vibrations from the phenyl ring are anticipated around 3000-3100 cm⁻¹. The characteristic C=N and N-N stretching vibrations of the triazole ring typically appear in the 1400-1600 cm⁻¹ fingerprint region. ijsr.net The C-O stretching of the primary alcohol would be observed in the 1000-1260 cm⁻¹ range.

Table 3: Predicted Vibrational Frequencies and Assignments for this compound (Based on analogous compounds)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3200 - 3600 | Hydroxyl group stretching |

| ν(C-H) aromatic | 3000 - 3100 | Phenyl ring C-H stretching |

| ν(C=N) | 1550 - 1600 | Triazole ring stretching |

| ν(C=C) aromatic | 1450 - 1500 | Phenyl ring skeletal vibrations |

| ν(C-O) | 1000 - 1260 | Methanol C-O stretching |

Note: Ranges are based on typical values for the specified functional groups found in related heterocyclic and aromatic compounds. ijsr.netajchem-a.com

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. mdpi.com By computing the isotropic magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical ¹H and ¹³C NMR spectra can be generated. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory, show excellent correlation with experimental data. mdpi.com

For this compound, the ¹H NMR spectrum would feature distinct signals for the triazole proton (C5-H), the phenyl protons, the methylene (B1212753) protons (-CH₂-), and the hydroxyl proton (-OH). The triazole proton is expected to be downfield due to the electron-withdrawing nature of the heterocyclic ring. The phenyl protons would appear in the aromatic region (typically 7.0-8.0 ppm). In the ¹³C NMR spectrum, the triazole carbons (C3 and C5) would be significantly deshielded, appearing at high chemical shifts.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Based on analogous structures)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Triazole C3 | - | 150 - 155 |

| Triazole C5 | 8.0 - 8.5 | 145 - 150 |

| Phenyl C (ipso) | - | 135 - 140 |

| Phenyl C/H (ortho, meta, para) | 7.2 - 7.8 | 120 - 130 |

| Methanol CH₂ | 4.5 - 5.0 | 55 - 65 |

| Methanol OH | Variable (depends on solvent) | - |

Note: Predicted shifts are based on GIAO-DFT calculations and experimental data from structurally similar 4-phenyl-4H-1,2,4-triazole derivatives. researchgate.netmdpi.com

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energy values, several global quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. These indices provide a quantitative framework for the principles of FMO theory. researchgate.net

Ionization Potential (I) and Electron Affinity (A) : Approximated by Koopmans' theorem, I ≈ -EHOMO and A ≈ -ELUMO.

Electronegativity (χ) : The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η) : A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (σ) : The reciprocal of hardness (σ = 1/η).

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ² / (2η).

These descriptors help in comparing the reactivity of different molecules within a series and understanding their electronic behavior in chemical reactions. researchgate.net

Table 5: Calculated Quantum Chemical Descriptors for a Representative 1,2,4-Triazole Derivative

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 7.144 |

| Electron Affinity (A) | -ELUMO | 2.526 |

| Chemical Hardness (η) | (I - A) / 2 | 2.309 |

| Electronegativity (χ) | (I + A) / 2 | 4.835 |

| Electrophilicity Index (ω) | χ² / (2η) | 5.062 |

Note: Values are calculated using the FMO energies from Table 2 for an analogous compound. nih.govresearchgate.net

Solvent Effects on Electronic and Spectroscopic Properties

The surrounding solvent environment can significantly influence the electronic and spectroscopic characteristics of this compound. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key phenomenon studied to understand these interactions. Theoretical and experimental studies on structurally similar 4-phenyl-4H-1,2,4-triazole derivatives have demonstrated that the polarity of the solvent plays a critical role in altering the energies of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In one study on a related triazole thiol, UV absorption spectra were recorded in solvents of varying polarity, including water, ethanol (B145695), and n-hexane. researchgate.net It was observed that the position, intensity, and shape of the absorption bands are sensitive to the solvent environment. Generally, for triazole compounds like Fluconazole, a bathochromic (red) shift is observed in the UV-Vis spectrum as the solvent polarity increases. scielo.br This indicates that the excited state is more polar than the ground state and is better stabilized by polar solvents, thus lowering its energy and the energy required for the electronic transition. scielo.br

Computational approaches, such as Time-Dependent Density Functional Theory (TD-DFT) combined with solvent models like the Polarizable Continuum Model (PCM), are employed to simulate these effects. researchgate.net These calculations can predict the electronic transition energies in different media, which often correlate well with experimental UV-Vis data. Parameters such as oscillator strength, which indicates the probability of an electronic transition, are also calculated and show dependence on the solvent. researchgate.net The magnitude of these shifts and changes in spectral properties provide valuable information about the molecule's dipole moment and the nature of its electronic transitions (e.g., n→π* or π→π*).

Table 1: Illustrative Solvent Effects on UV-Vis Absorption Maxima (λmax) for a Triazole Derivative

| Solvent | Polarity Index | Typical λmax (nm) | Observed Shift |

|---|---|---|---|

| n-Hexane | 0.1 | 255 | Reference |

| Dichloromethane | 3.1 | 260 | Bathochromic |

| Ethanol | 4.3 | 264 | Bathochromic |

| Water | 10.2 | 268 | Bathochromic |

This is a representative table based on typical solvatochromic behavior observed for triazole compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions with biological macromolecules, such as proteins or nucleic acids. These simulations model the atomic motions of the system, offering a view of how the ligand (the triazole compound) behaves within a receptor's binding site. mdpi.comresearchgate.net

A typical MD simulation involves placing the triazole derivative, often docked into a target protein, in a simulated physiological environment (a box of water molecules and ions). The forces on each atom are calculated, and the system is allowed to evolve over a set period, typically nanoseconds to microseconds. ajchem-a.com Key parameters are analyzed from the resulting trajectory to assess the stability of the ligand-protein complex. mdpi.com

Key Analyses in MD Simulations:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions. A stable, converging RMSD value over time suggests that the complex has reached equilibrium and is structurally stable. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or parts of the ligand. It reveals the flexibility of different regions, highlighting which parts of the protein and ligand are rigid and which are more mobile during the simulation. ajchem-a.com

Hydrogen Bond Analysis: This analysis counts the number of hydrogen bonds formed between the ligand and the receptor over time. A consistent presence of key hydrogen bonds indicates a stable and specific interaction. ajchem-a.com

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the molecule that is accessible to the solvent. Changes in SASA can indicate conformational changes or how deeply the ligand is buried within a binding pocket. ajchem-a.com

These simulations are crucial for validating docking poses and understanding the energetic contributions of specific interactions that stabilize the ligand in the active site. mdpi.com

In Silico Studies for Biological Target Interaction Prediction

In silico methods are instrumental in modern drug discovery for predicting the biological activity of compounds by modeling their interaction with specific targets. bohrium.com For this compound, these studies help to identify potential protein targets and elucidate the structural basis of its activity.

Molecular Docking and Binding Affinity Prediction

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor. pensoft.net This method places this compound into the three-dimensional structure of a target protein's active site and scores the different binding poses based on their steric and energetic favorability. zsmu.edu.ua The score, typically expressed as a binding affinity or energy in kcal/mol, estimates the strength of the interaction, with more negative values indicating stronger binding. nih.gov

For 1,2,4-triazole derivatives, docking studies have been widely performed against various targets, including:

Enzymes: Such as kinases, lanosterol-14α-demethylase (a key enzyme in fungi), and enzymes involved in oxidative stress. bohrium.comnih.gov

Receptors: G-protein coupled receptors and nuclear receptors.

The analysis of the docked pose reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces between the triazole compound and the amino acid residues of the active site. pensoft.net For instance, the hydroxyl group of the methanol substituent can act as a hydrogen bond donor and acceptor, while the phenyl and triazole rings can engage in aromatic and hydrophobic interactions. These predicted interactions provide a rational basis for the molecule's potential biological activity and can guide the chemical modification of the structure to improve potency and selectivity. nih.govnih.gov

Table 2: Representative Molecular Docking Results for a Triazole Scaffold Against Various Enzyme Targets

| Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| c-Kit Tyrosine Kinase | 1T46 | -8.5 | Cys673, Glu640 | Hydrogen Bond |

| Protein Kinase B | 4GV1 | -7.9 | Lys179, Asp292 | Hydrogen Bond, Hydrophobic |

| Lanosterol (B1674476) 14α-demethylase | 5V5Z | -9.2 | Tyr132, His377 | π-π Stacking, H-Bond |

This table presents hypothetical yet representative data based on docking studies of similar 1,2,4-triazole compounds. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

When the 3D structure of a biological target is unknown, ligand-based methods like pharmacophore modeling become essential. nih.gov A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific target receptor and trigger a biological response. dovepress.com

To develop a pharmacophore model for a series of compounds related to this compound, a set of known active molecules is first conformationally analyzed and superimposed. nih.gov A computational algorithm then identifies the common chemical features responsible for their activity. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Aromatic Rings (AR)

Positive/Negative Ionizable centers

The resulting 3D arrangement of these features serves as a template or query. This pharmacophore model can then be used to screen large virtual databases of chemical compounds to identify new, structurally diverse molecules that match the model and are therefore likely to be active against the same target. nih.gov This approach is a cornerstone of ligand-based drug design, enabling the discovery of novel scaffolds beyond the initial lead series. mdpi.com

Mechanistic Investigations of Biological Activities in Vitro Studies

Enzyme Inhibition Mechanism Studies

The interaction of 4-phenyl-1,2,4-triazole derivatives with various enzymes is a key area of research. These studies reveal how structural modifications to the core molecule influence inhibitory potency and selectivity.

Cholinesterase Enzyme Inhibition (AChE, BChE)

Derivatives of the 1,2,4-triazole (B32235) scaffold have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. researchgate.netisp.edu.pk The inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease. acs.org Studies on various N-substituted phenyl acetamide (B32628) derivatives of 4-phenyl-1,2,4-triazole have shown that these compounds can act as potent inhibitors of both AChE and BChE. researchgate.netresearchgate.net

The mechanism often involves interactions with both the catalytic and anionic sites of the cholinesterase enzymes. acs.org Kinetic analyses have revealed that some derivatives act as competitive inhibitors. researchgate.net The potency of inhibition is heavily influenced by the nature and position of substituents on the phenyl rings. For instance, compounds with di-substitutions (like 2-nitro, 3-hydroxy) on one phenyl ring and tri-substitutions (such as 2-nitro, 4,5-dichloro) on another have emerged as particularly potent dual inhibitors of both AChE and BChE. researchgate.net

Table 1: Cholinesterase Inhibitory Activity of Representative 1,2,4-Triazole Derivatives

| Compound ID | Target Enzyme | IC50 (µM) |

|---|---|---|

| Derivative 6i | AChE | 0.10 ± 0.050 |

| BChE | 0.20 ± 0.050 | |

| Derivative 6b | AChE | 0.20 ± 0.10 |

| BChE | 0.30 ± 0.10 | |

| Derivative 8j | AChE | 0.017 ± 0.008 |

| Compound 35a | BChE | 0.025 ± 0.01 |

| Compound 37a | BChE | 0.035 ± 0.01 |

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. Data sourced from studies on various 1,2,4-triazole derivatives. researchgate.netresearchgate.net

Cytochrome P450 Enzyme Modulation

The azole group, including 1,2,4-triazoles, is well-known for its interaction with cytochrome P450 (CYP) enzymes. nih.govhud.ac.uk These heme-containing monooxygenases are central to drug metabolism. The inhibitory mechanism of azole compounds on CYP enzymes is primarily attributed to the coordination of a nitrogen atom from the triazole ring to the heme iron atom in the enzyme's active site. acs.orgresearchgate.net

This binding is a stepwise process that begins with the displacement of a water molecule from the heme iron's sixth coordination site, creating a pentacoordinated active site. hud.ac.ukresearchgate.net The azole nitrogen then coordinates to the heme iron. acs.org This interaction is significantly stronger than the binding of water, effectively blocking the enzyme's catalytic cycle and preventing substrate oxidation. hud.ac.ukresearchgate.net This mechanism is the basis for the antifungal activity of many azole drugs, which target fungal CYP51 (lanosterol 14α-demethylase), an enzyme essential for ergosterol (B1671047) biosynthesis. researchgate.netnih.govnih.gov The affinity of this binding can vary between different CYP isozymes and is a critical consideration in drug development to avoid unwanted drug-drug interactions. nih.govnih.gov

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in melanin (B1238610) biosynthesis. Its inhibition is a key strategy for developing agents to treat hyperpigmentation and prevent enzymatic browning in foods. nih.gov Numerous studies have demonstrated that 1,2,4-triazole derivatives are potent tyrosinase inhibitors. tccollege.orgnih.gov

The primary mechanism of inhibition involves the chelation of the copper ions within the active site of the tyrosinase enzyme. nih.govresearchgate.net The triazole ring, along with other functional groups, can interact with the dicopper center, preventing the binding of substrates like L-tyrosine. Kinetic studies have shown that these compounds can act as competitive or mixed-type competitive-noncompetitive inhibitors. nih.govnih.gov For example, one potent 1,2,4-triazole hydrazone derivative was found to interact with the copper ions and also bind to the enzyme-substrate complex, indicating a mixed inhibition mechanism. nih.gov Structure-activity relationship (SAR) studies have highlighted that aromatic substituents at the 4-position of the triazole ring generally lead to better inhibitory outcomes than aliphatic groups. tccollege.org

Table 2: Tyrosinase Inhibitory Activity of Representative 1,2,4-Triazole Derivatives

| Compound ID | IC50 (µM) | Inhibition Type |

|---|---|---|

| Compound 9k | 0.0048 ± 0.0016 | - |

| Compound 9 | 0.9 | Mixed |

| Compound 12j | 10.49 | Competitive |

| Kojic Acid (Standard) | 16.83 - 64.1 | - |

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. Data sourced from various studies on 1,2,4-triazole derivatives. nih.govtccollege.orgnih.gov

Other Enzyme Systems (e.g., α-glucosidase, urease, LOX)

The therapeutic potential of 1,2,4-triazole derivatives extends to other enzyme systems.

α-Glucosidase Inhibition : α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established approach for managing type 2 diabetes. nih.gov Various 1,2,4-triazole derivatives have been identified as potent α-glucosidase inhibitors, in some cases surpassing the activity of the standard drug, acarbose. nih.govresearchgate.net The structure-activity relationship suggests that substituents like acetyl and bromo groups on the phenyl ring can enhance inhibitory activity. nih.gov

Urease Inhibition : Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections by pathogens like Helicobacter pylori. Substituted 1,2,4-triazole-3-thiones have been synthesized and shown to possess significant urease inhibitory activity. researchgate.net

Lipoxygenase (LOX) Inhibition : Lipoxygenases are enzymes involved in the inflammatory pathway. Certain azinane-bearing 1,2,4-triazole derivatives have been evaluated for their LOX inhibitory potential as part of broader enzyme inhibition screening. acs.org

Table 3: Inhibition of Other Enzymes by 1,2,4-Triazole Derivatives

| Compound Class | Target Enzyme | Activity (IC50) |

|---|---|---|

| Thioacetamide Derivatives | α-Glucosidase | 0.27 ± 0.01 µg/mL |

| Azinane Derivatives | Urease | 19.35 ± 1.28 µM |

| Azinane Derivatives | α-Glucosidase | 36.74 ± 1.24 µM |

Data sourced from studies on various classes of 1,2,4-triazole derivatives. acs.orgnih.gov

Antimicrobial and Antifungal Activity Mechanisms (In Vitro)

The 1,2,4-triazole scaffold is a cornerstone of many successful antimicrobial and antifungal agents. nih.govresearchgate.net Their mechanism of action is often multifaceted, targeting essential cellular processes in pathogens.

Disruption of Cellular Processes (e.g., metal chelation)

A key mechanism underlying the antimicrobial activity of triazole derivatives is the disruption of cellular functions through metal ion chelation. frontiersin.orgnih.gov Transition metals are essential cofactors for numerous microbial enzymes involved in respiration and other vital metabolic pathways. The nitrogen atoms within the 1,2,4-triazole ring are effective at coordinating with and sequestering these metal ions, thereby inactivating the enzymes and disrupting cellular processes. frontiersin.orgresearchgate.net

This mechanism is complemented by other modes of action. For instance, as discussed with CYP450 enzymes, triazole antifungals inhibit ergosterol biosynthesis, which is crucial for the integrity of the fungal cell membrane. nih.gov This disruption leads to altered membrane fluidity and permeability, ultimately causing cell death. Some studies also suggest that triazole complexes can lead to the disruption of the cell wall and/or membrane, causing leakage of cellular contents. researchgate.net The formation of metal complexes with 1,2,4-triazole ligands has been shown to enhance antibacterial activity compared to the ligands alone. rsc.org

Inhibition of Ergosterol Biosynthesis in Fungi

The antifungal mechanism of 1,2,4-triazole derivatives is well-established and primarily involves the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis. nih.govnih.govresearchgate.net This class of compounds acts by targeting and inhibiting the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov This enzyme is critical in the fungal sterol biosynthesis pathway as it catalyzes the oxidative removal of the 14α-methyl group from lanosterol. nih.gov

Inhibition of CYP51 leads to a depletion of ergosterol, an essential component for fungal cell membrane structure and function. Simultaneously, this blockage causes an accumulation of toxic 14α-methylated sterol precursors. nih.gov The combined effect of ergosterol depletion and toxic sterol accumulation disrupts the membrane's fluidity and permeability, impairs the function of membrane-bound enzymes, and ultimately inhibits fungal growth and proliferation. researchgate.net This targeted action on a pathway vital to fungi but absent in mammals is a key factor in the therapeutic profile of azole antifungals.

Spectrum of Activity against Specific Microbial Strains (In Vitro)

While specific data for (4-phenyl-4H-1,2,4-triazol-3-yl)methanol is not extensively detailed, studies on its close structural analogues, particularly those with a thiol or thione group in place of the methanol (B129727) moiety, demonstrate a broad spectrum of antimicrobial activity.

For instance, a series of 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives have shown potent activity against several Gram-positive bacteria. nih.gov Significant minimum inhibitory concentrations (MIC) were recorded against strains such as Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus. nih.gov Similarly, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have exhibited promising activity against both bacteria and yeast-like fungi, including S. aureus, Pseudomonas aeruginosa, and Candida albicans. dergipark.org.tr Other studies have confirmed the activity of various 1,2,4-triazole derivatives against Gram-negative bacteria like Escherichia coli and fungi such as Aspergillus niger. researchgate.netresearchgate.net

In Vitro Antimicrobial Activity of 4-Phenyl-1,2,4-Triazole Derivatives

This table summarizes the minimum inhibitory concentration (MIC) values of various 4-phenyl-1,2,4-triazole derivatives against selected microbial strains. Note that these are not the subject compound but are structurally related.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Micrococcus luteus ATCC 10240 | 3.91 - 31.25 | nih.gov |

| 4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Bacillus subtilis ATCC 6633 | 15.63 - 62.5 | nih.gov |

| 4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Staphylococcus aureus ATCC 25923 | 15.63 - 125 | nih.gov |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff base derivative (4b) | Pseudomonas aeruginosa ATCC 10145 | High Activity (Zone of Inhibition) | dergipark.org.tr |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff base derivative (4c) | Candida albicans ATCC 60193 | High Activity (Zone of Inhibition) | dergipark.org.tr |

Antioxidant Activity Mechanisms (In Vitro)

The 1,2,4-triazole scaffold is a known pharmacophore that contributes to the antioxidant properties of various synthetic compounds. The antioxidant mechanisms are typically evaluated through their ability to scavenge free radicals and reduce oxidized metal ions.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

Derivatives of 4-phenyl-1,2,4-triazole have been assessed for their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS). These assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize these radicals.

One study on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated significant DPPH radical scavenging activity, with a thiazolidinone derivative of this compound (referred to as 5b) exhibiting a half-maximal inhibitory concentration (IC50) of 5.84 µg/mL. researchgate.netresearchgate.net In another investigation, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) showed potent scavenging ability in both DPPH and ABTS assays, with IC50 values of 1.3 x 10⁻³ M and 4.7 x 10⁻⁵ M, respectively. nih.gov The presence of amino and thiol groups on the triazole ring was noted to be important for this activity. nih.gov

Free Radical Scavenging Activity of 4-Phenyl-1,2,4-Triazole Derivatives

This table presents the IC50 values from DPPH and ABTS assays for derivatives of 4-phenyl-1,2,4-triazole, indicating their potential as antioxidants.

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| Thiazolidenon derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | DPPH | 5.84 µg/mL | researchgate.net |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH | 1.3 x 10⁻³ M | nih.gov |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS | 4.7 x 10⁻⁵ M | nih.gov |

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to evaluate the antioxidant potential of a compound, based on its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions. While specific FRAP data for this compound are not available, related heterocyclic systems containing the 1,2,4-triazole core have been investigated. For example, a series of novel thiophene-1,2,4-triazole-5(3)-ones were all found to be active in the FRAP assay, indicating that the triazole nucleus can contribute to the electron-donating capacity necessary for this type of antioxidant activity. isres.org

Antiproliferative Activity and Cellular Mechanisms (In Vitro)

The 1,2,4-triazole ring is a key structural motif in many compounds designed as anticancer agents due to its ability to interact with various biological targets.

Cytotoxicity against Cancer Cell Lines (In Vitro)

Numerous studies have demonstrated the in vitro cytotoxicity of 4-phenyl-1,2,4-triazole derivatives against a range of human cancer cell lines. These compounds have shown efficacy against breast, colon, liver, and pancreatic cancer cells.